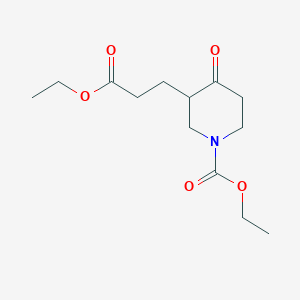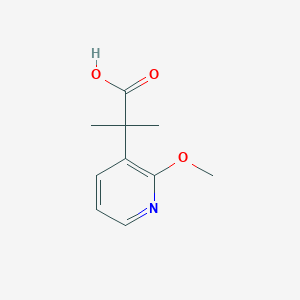
2,6-bis(carbamoylamino)hexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(carbamoylamino)hexanoic acid, also known as N2,N~6~-Dicarbamoyllysine, is a compound with the molecular formula C8H16N4O4 and a molecular weight of 232.24 g/mol . This compound is a derivative of lysine, where the amino groups at positions 2 and 6 are substituted with carbamoyl groups. It is a white crystalline solid that is soluble in water and commonly used in various scientific research applications.
Métodos De Preparación
The synthesis of 2,6-bis(carbamoylamino)hexanoic acid can be achieved through several methods. One common approach involves the reaction of lysine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere .
Análisis De Reacciones Químicas
2,6-bis(carbamoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbamoyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to yield lysine and carbamic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-bis(carbamoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to protein modification and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,6-bis(carbamoylamino)hexanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes that recognize lysine residues, thereby affecting various biochemical pathways. The carbamoyl groups can form stable complexes with metal ions, which can influence the activity of metalloenzymes .
Comparación Con Compuestos Similares
2,6-bis(carbamoylamino)hexanoic acid is unique due to its dual carbamoyl substitution on the lysine backbone. Similar compounds include:
N~2~,N~6~-Dicarbamoyllysine: A closely related compound with similar properties and applications.
Lysine derivatives: Other lysine derivatives with different functional groups, such as acetyllysine and methyllysine, which have distinct biological roles and applications.
In comparison, this compound is particularly useful in studies involving enzyme inhibition and protein modification due to its specific structural features.
Propiedades
Número CAS |
1396962-39-2 |
|---|---|
Fórmula molecular |
C8H16N4O4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
2,6-bis(carbamoylamino)hexanoic acid |
InChI |
InChI=1S/C8H16N4O4/c9-7(15)11-4-2-1-3-5(6(13)14)12-8(10)16/h5H,1-4H2,(H,13,14)(H3,9,11,15)(H3,10,12,16) |
Clave InChI |
MIKBDBZLKXLZTM-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)N)CC(C(=O)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)

![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
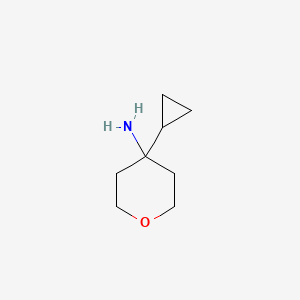
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
![Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
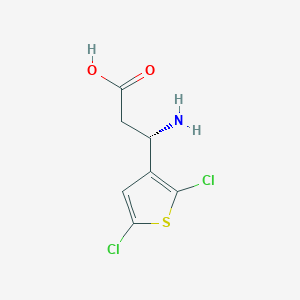
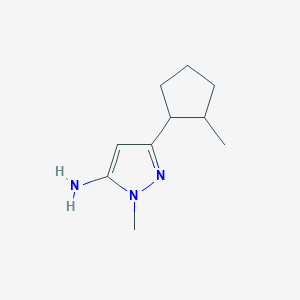
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
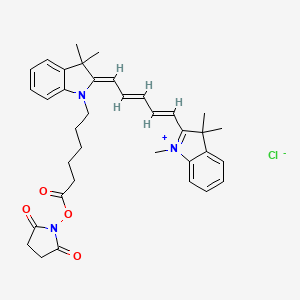
![(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B13063529.png)
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
